Methyl 3,3-diphenyloxirane-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves several key reactions. For instance, the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives is achieved through a cyclization reaction of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates with 2-bromo-1-(4-substituted phenyl)ethanones, yielding products in 70-96% yield . Additionally, the synthesis of ethyl 2-amino-6-methyl-5,7-diphenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is reported using the Gewald reaction, which involves the reaction of 1-methyl-2,6-diphenylpiperidin-4-one with ethyl cyanoacetate and sulfur in the presence of morpholine .
Molecular Structure Analysis
The molecular structure of one of the methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives was characterized by single crystal X-ray diffraction, which provides detailed information about the stereochemistry of the compound . This type of analysis is crucial for understanding the three-dimensional arrangement of atoms in a molecule, which can significantly influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The papers describe various chemical reactions involving diphenyl-substituted carboxylates. For example, the antimicrobial activity of the synthesized methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives was tested, showing interesting activity against bacterial and fungal strains, including M. tuberculosis . Another study reports the reaction of methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates with alcohols to yield thiophene-2,4-diols, which upon further reactions give rise to various ethers of thiotetronic and α-halogenothiotetronic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are inferred from their synthesis and characterization. The acid dissociation constants of the methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were determined, which is an important property affecting the compound's solubility and permeability . The spectral properties, including electronic absorption spectroscopy, nuclear magnetic resonance spectroscopy, infrared spectroscopy, and elemental analysis, were used to characterize the novel phthalocyanines with methyl 2-(oxy)-2,2-diphenylacetate substituents . These properties are essential for understanding the behavior of these compounds in various environments and their potential applications.
Future Directions
properties
IUPAC Name |
methyl 3,3-diphenyloxirane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-18-15(17)14-16(19-14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXKNKDKHCSQTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(O1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442173 | |
Record name | Methyl 3,3-diphenyloxirane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,3-diphenyloxirane-2-carboxylate | |
CAS RN |
76527-25-8 | |
Record name | 2-Oxiranecarboxylic acid, 3,3-diphenyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76527-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3,3-diphenyloxirane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Oxiranecarboxylic acid, 3,3-diphenyl-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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